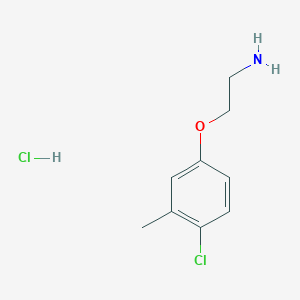

2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride

Description

Properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-7-6-8(12-5-4-11)2-3-9(7)10;/h2-3,6H,4-5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCHKQHEAVSFIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCN)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride typically involves the reaction of 4-chloro-3-methylphenol with ethylene oxide to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(4-chloro-3-methylphenoxy)ethanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various substituted phenoxyethanamines.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent due to its interaction with biological targets. For example, studies have shown that it may act as an inhibitor of certain enzymes involved in disease processes.

Case Study: Antimalarial Activity

Research has highlighted the potential of related compounds in targeting the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum, the parasite responsible for malaria. The structural similarities between 2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride and other antimalarial agents suggest that it could be evaluated for similar activity against drug-resistant strains .

Agrochemical Applications

The compound's phenoxy group is characteristic of many herbicides and plant growth regulators. Its potential use in agricultural chemistry includes:

- Herbicide Development : Compounds with similar structures are known to exhibit auxin-like properties, which can be utilized in the development of selective herbicides.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methyl-4-chlorophenoxyacetic acid | Contains a carboxylic acid group | Widely used herbicide with auxin-like properties |

| 4-Chloro-2-methylphenol | Simple phenolic structure | Used as an intermediate in various chemical syntheses |

| 2-(4-Chloro-3-methylphenoxy)ethanamine | Similar phenoxy structure but different methyl substitution | Potentially different biological activity |

Biochemical Studies

The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for researchers investigating metabolic diseases.

Example Application : In vitro assays can be designed to assess the inhibitory effects of this compound on specific enzymes involved in metabolic pathways, potentially leading to insights into its therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 2-(4-chloro-3-methylphenoxy)ethanamine hydrochloride and its analogs:

Key Observations:

Methoxy groups (e.g., in 2-(4-methoxyphenoxy)ethanamine HCl) increase polarity, reducing membrane permeability compared to chloro substituents . Hydroxyl groups (e.g., in 3-O-methyldopamine HCl) further increase polarity, limiting CNS activity but enhancing solubility .

Backbone Variations :

- Indole-based ethanamines (e.g., Tryptamine HCl) exhibit distinct binding modes (e.g., hydrogen bonding with HSP90’s GLU527 and TYR604) due to their aromatic heterocycles .

- Phenethylamines (e.g., Lorcaserin HCl) prioritize serotonin receptor selectivity, driven by electronic and steric effects of substituents .

Pharmacological and Functional Comparisons

Receptor Interactions

- Serotonin Receptors: Lorcaserin’s 4-chlorophenyl group confers 5-HT2C selectivity, suggesting that the target compound’s 4-Cl-3-Me-phenoxy group may similarly influence receptor binding but with altered specificity due to steric hindrance from the methyl group .

- HSP90 Inhibition : Indole-based ethanamines () interact with HSP90 via nitro and amide groups, a mechanism unlikely for the target compound due to its lack of an indole ring.

Metabolic Stability

- The methyl group in the target compound may slow oxidative metabolism (e.g., cytochrome P450-mediated dealkylation) compared to non-methylated analogs like 2-(4-chlorophenoxy)ethanamine HCl .

Toxicity and Solubility

Biological Activity

2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as an ethanamine derivative with a chloro-substituted phenoxy group. Its molecular formula is C₉H₁₃ClNO, and it possesses a molecular weight of approximately 187.66 g/mol. The presence of the chloro and methyl groups on the aromatic ring contributes to its biological properties.

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in biological systems. Notably, it has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation.

Inhibition of Acetylcholinesterase

Research indicates that compounds similar in structure to this compound demonstrate varying degrees of AChE inhibition. For instance, certain derivatives have shown IC₅₀ values ranging from 49 μM to over 200 μM against human AChE, suggesting a potential for neuropharmacological applications .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

A review of case studies reveals the compound's relevance in various experimental settings:

- Neuropharmacological Studies : In vitro studies demonstrated that derivatives of this compound could effectively inhibit AChE, which may lead to therapeutic applications in treating conditions like Alzheimer's disease.

- Toxicological Evaluations : Toxicity assessments have indicated that while some analogs exhibit beneficial pharmacological activities, they also present risks at higher concentrations. For example, studies on related compounds have shown liver and kidney toxicity at elevated doses .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its analogs. The following findings are noteworthy:

- Synthesis Techniques : Advanced synthesis methods have been developed to enhance yields and purities of related phenoxy compounds, which may improve their biological activity profiles .

- Pharmacological Potential : The compound has shown promise not only as an AChE inhibitor but also in modulating other receptor pathways, indicating a multifaceted pharmacological profile .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride in laboratory settings?

Answer: A common approach involves nucleophilic substitution between 4-chloro-3-methylphenol and a suitably protected ethanamine derivative. Hydroxylamine hydrochloride (HONH₂·HCl) can act as a proton source or catalyst in such reactions . Post-synthesis, purification via recrystallization or column chromatography is advised. Purity should be confirmed using HPLC (≥98% purity threshold) with reference standards for comparison, as outlined in impurity profiling protocols for structurally similar compounds .

Q. Which analytical techniques are most effective for assessing the purity of this compound?

Answer:

- HPLC/GC-MS : For detecting organic impurities (e.g., unreacted precursors or byproducts). Use C18 columns with mobile phases optimized for amine-containing compounds .

- Elemental Analysis (EA) : Confirm stoichiometry of C, H, N, and Cl to validate the hydrochloride salt form.

- Karl Fischer Titration : Quantify residual water content, critical for hygroscopic amine salts .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis.

- Safety : Refer to Safety Data Sheets (SDS) for hazard mitigation; use PPE (gloves, goggles) and fume hoods during handling. Waste must be disposed via certified chemical waste services .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and theoretical predictions for this compound?

Answer:

- X-ray Crystallography : Use SHELX software for structure refinement to resolve ambiguities in bond lengths or stereochemistry .

- Multinuclear NMR : Compare experimental ¹H/¹³C NMR shifts with computational predictions (DFT or ab initio methods). For example, the aromatic protons in the 4-chloro-3-methylphenoxy group should resonate at δ 6.8–7.2 ppm .

- Cross-Validation : Leverage mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns .

Q. What experimental strategies optimize reaction yield in large-scale synthesis?

Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using DMF as a solvent may enhance nucleophilic substitution efficiency .

- Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to accelerate amine-phenoxide coupling.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize byproduct formation.

Q. How can impurity profiles be systematically characterized for regulatory compliance?

Answer:

- Reference Standards : Use certified impurities (e.g., des-chloro analogs or methylated byproducts) for LC-MS calibration .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways. For example, hydrolytic cleavage of the ether bond may occur under acidic conditions .

- Thresholds : Adhere to ICH guidelines (e.g., ≤0.15% for unknown impurities) .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.